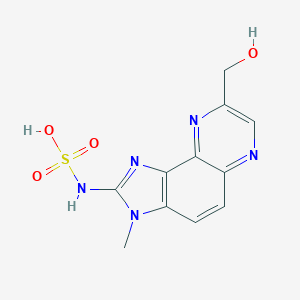
N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid, commonly known as IQOSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfamic acid derivative of the heterocyclic aromatic amine 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), which is a well-known mutagen and carcinogen found in cooked meat and fish.
Mécanisme D'action
The mechanism of action of N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA is not fully understood, but it is believed to involve the formation of DNA adducts through the reaction of the electrophilic carbocations generated by N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid with the nucleophilic sites on DNA. These adducts can lead to mutations and other genetic changes that may contribute to the development of cancer.
Effets Biochimiques Et Physiologiques
Studies have shown that N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA can induce DNA damage and mutagenesis in various cell types, including human lymphocytes and bacterial cells. It has also been shown to have cytotoxic effects on certain cancer cell lines, suggesting that it may have potential as a chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA in laboratory experiments is its ability to mimic the effects of N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid, which is a potent mutagen and carcinogen found in cooked meat and fish. This allows researchers to study the effects of dietary exposure to N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid without the need for animal or human studies. However, N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA has some limitations, including its low solubility in non-polar solvents and its potential to form insoluble aggregates in aqueous solutions.
Orientations Futures
There are several future directions for research on N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA, including the development of new analytical methods for the detection and quantification of N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid and other heterocyclic aromatic amines in food and biological samples. Other potential areas of study include the use of N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA as a chemotherapeutic agent for the treatment of certain types of cancer, and the investigation of its potential role in the development of other diseases, such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
The synthesis of N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA involves the reaction of N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid with sulfamic acid in the presence of a suitable catalyst. The resulting product is a white crystalline solid that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acidOSA has been used in a variety of scientific research applications, including the study of DNA adduct formation, mutagenesis, and carcinogenesis. It has also been used as a model compound for the development of new analytical methods for the detection and quantification of heterocyclic aromatic amines in food and biological samples.
Propriétés
Numéro CAS |
115781-41-4 |
|---|---|
Nom du produit |
N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid |
Formule moléculaire |
C11H11N5O4S |
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
[8-(hydroxymethyl)-3-methylimidazo[4,5-f]quinoxalin-2-yl]sulfamic acid |
InChI |
InChI=1S/C11H11N5O4S/c1-16-8-3-2-7-9(13-6(5-17)4-12-7)10(8)14-11(16)15-21(18,19)20/h2-4,17H,5H2,1H3,(H,14,15)(H,18,19,20) |
Clé InChI |
PMFUOUDXJHIUEN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C3=NC(=CN=C3C=C2)CO)N=C1NS(=O)(=O)O |
SMILES canonique |
CN1C2=C(C3=NC(=CN=C3C=C2)CO)N=C1NS(=O)(=O)O |
Autres numéros CAS |
115781-41-4 |
Synonymes |
N-(8-Hydroxymethyl-3-methylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(1-Phenylethyl)amino]propanenitrile](/img/structure/B44935.png)
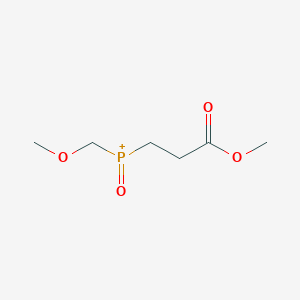
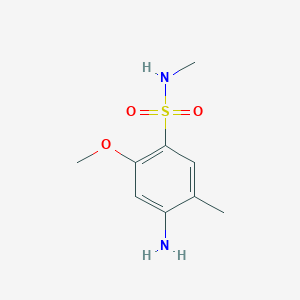
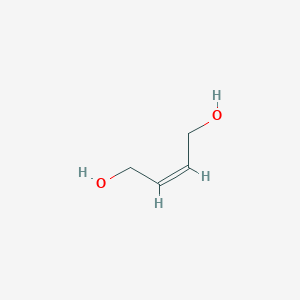
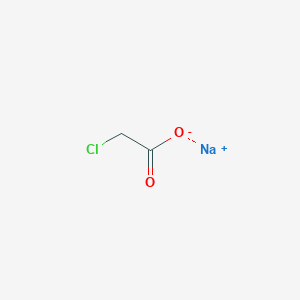

![(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B44949.png)

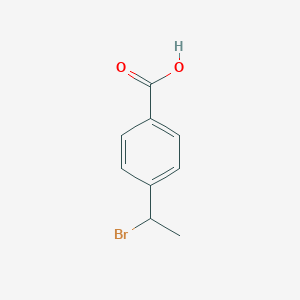
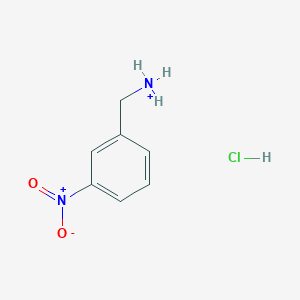
![1,3-Dimethylfuro[3,4-c]pyridine](/img/structure/B44962.png)
![(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B44963.png)